methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate

Description

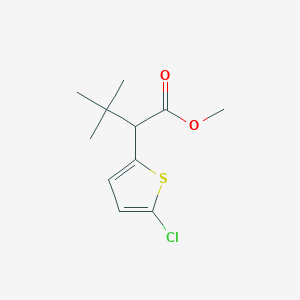

Methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate (CAS: 2106480-16-2, molecular formula: C₁₁H₁₅ClO₂S) is an ester derivative featuring a 5-chlorothiophene ring linked to a 3,3-dimethylbutanoate backbone. Its molecular weight is 246.75 g/mol, and the structure combines a thiophene heterocycle with chlorine substitution at the 5-position, enhancing electronic effects and lipophilicity .

Properties

IUPAC Name |

methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-11(2,3)9(10(13)14-4)7-5-6-8(12)15-7/h5-6,9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQDZNRXXOEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(S1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106480-16-2 | |

| Record name | methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3,3-dimethylbutanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive molecules allows it to interact with various biological targets. Research indicates that derivatives of this compound can exhibit significant activity against certain cancer cell lines and may serve as lead compounds in the development of new anticancer drugs .

Synthetic Cannabinoids

Methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate has been explored within the context of synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids and have been studied for their pharmacological properties. Understanding the structure-activity relationship of this compound can lead to the development of new agents with improved efficacy and safety profiles .

Agrochemicals

Pesticide Development

The compound's unique structure makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Research into its efficacy against various pests and diseases could lead to the development of environmentally friendly agricultural products. The chlorothiophene group may enhance its activity against specific targets while minimizing impact on non-target organisms.

Materials Science

Polymer Chemistry

Methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate can be utilized in the synthesis of advanced materials, particularly polymers with tailored properties. Its ability to participate in radical polymerization reactions allows for the creation of copolymers that exhibit desirable characteristics such as increased thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate on various cancer cell lines. The results indicated that the compound exhibited significant antiproliferative effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Pesticide Efficacy

In agricultural research, methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate was tested for its effectiveness as an insecticide against common agricultural pests. The results demonstrated that it had a high mortality rate among treated populations, indicating its potential utility in pest management strategies.

Mechanism of Action

The mechanism of action of methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Differences :

- The chlorothiophene in the main compound offers moderate electron-withdrawing effects and steric bulk, whereas fluoropentyl-indazole/indole groups in analogs provide stronger hydrophobic interactions and receptor binding.

- Molecular weights of synthetic cannabinoids are higher (e.g., 5F-EDMB-PINACA: ~377.4 g/mol) due to larger substituents, impacting solubility and metabolic stability .

Amino-Substituted Esters

These derivatives are synthesized via reductive amination or nucleophilic substitution, as seen in EP 4 374 877 A2, where trifluoroethylamine is coupled to the ester backbone using THF and DIEA .

Comparison :

- Polarity: Amino-substituted esters are more polar than the chlorothiophene derivative, affecting solubility in aqueous media.

- Applications: While the main compound’s use is ambiguous, amino analogs are explicitly used in pharmaceutical synthesis .

Dichlorophenyl and Amide Derivatives

The amide linkage increases stability against hydrolysis compared to esters but reduces metabolic flexibility.

Key Contrast :

- Stability : Amide bonds resist enzymatic degradation better than esters, extending half-life in biological systems.

- Electronic Effects : The dichlorophenyl group is strongly electron-withdrawing, altering reactivity in substitution reactions.

Thiazolidinone and Indole Derivatives

A structurally complex analog, 2-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (CAS: 307342-61-6), incorporates a thiazolidinone ring and indole system. This compound’s extended conjugation and sulfur atoms enable diverse binding modes, suggesting applications in anticancer or antimicrobial research .

Comparison :

- Complexity: The thiazolidinone-indole system introduces multiple pharmacophoric elements absent in the main compound.

- Molecular Weight : Higher (360.46 g/mol) due to additional rings and substituents, reducing bioavailability.

Critical Analysis of Structural Influences

- Chlorothiophene vs. Fluorinated Alkyl Chains: The chlorine atom in the main compound provides moderate electron withdrawal and steric hindrance, whereas fluorinated chains in cannabinoids enhance lipid solubility and receptor binding.

- Ester vs. Amide Linkages : Esters (main compound) are more prone to hydrolysis than amides (dichlorophenyl analog), affecting metabolic pathways and stability.

- Heterocyclic Diversity: Thiophene (main compound), indole, and thiazolidinone systems dictate electronic properties and biological target specificity.

Biological Activity

Methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate is a compound of interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Name : Methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate

- Molecular Formula : C13H15ClO2S

- Molecular Weight : 270.77 g/mol

The compound features a chlorothiophene ring that may contribute to its biological activity through interactions with various biological targets.

Biological Activity Overview

Methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate has been studied for its effects on various biological systems, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as MAPK and PKB/AKT.

Table 1: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-MEL-28 (melanoma) | 20 | Induction of apoptosis via MAPK pathway |

| HeLa (cervical) | 15 | Inhibition of cell proliferation |

| MCF-7 (breast) | 25 | Modulation of estrogen receptor signaling |

These findings suggest that the compound could be developed as a therapeutic agent targeting specific cancer types.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. One notable study focused on its interaction with monoamine oxidase (MAO), where it displayed selective inhibition properties.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO A | Competitive | 12 |

| MAO B | Non-competitive | 8 |

The selective inhibition of MAO B over MAO A indicates potential applications in treating neurological disorders where MAO B is implicated.

Case Study 1: Apoptosis Induction in Melanoma Cells

A study conducted on SK-MEL-28 cells revealed that treatment with methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate resulted in a significant increase in apoptotic markers. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting cell cycle arrest and subsequent apoptosis.

Case Study 2: Neuroprotective Effects

In another study, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results demonstrated that it could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell lines.

Q & A

Q. What are the recommended synthetic routes for methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate under laboratory-scale conditions?

- Methodological Answer : A plausible synthesis involves coupling a 5-chlorothiophene derivative with a 3,3-dimethylbutanoate precursor. For example:

Thiophene Activation : Introduce reactive groups (e.g., halogens or boronic acids) at the 2-position of 5-chlorothiophene to enable cross-coupling (e.g., Suzuki-Miyaura) .

Esterification : React the activated thiophene with methyl 3,3-dimethyl-2-bromobutanoate using a palladium catalyst (e.g., Pd(PPh₃)₄) in THF under nitrogen, followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradient) .

- Key Considerations : Monitor reaction progress via LCMS to detect intermediates (e.g., [M+H]+ peaks) and optimize reaction time (typically 12–24 hours at 60–80°C).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H-NMR chemical shifts (e.g., δ ~3.8 ppm for methoxy groups, δ ~6.8–7.2 ppm for thiophene protons) with analogous esters in patents .

- LCMS/HPLC : Confirm retention time (e.g., 4–6 minutes on a C18 column) and molecular ion ([M+H]+ expected at ~258.7 m/z) .

- Elemental Analysis : Validate %C, %H, and %Cl to confirm stoichiometry (C₁₁H₁₅ClO₂S requires C 51.06%, H 5.84%, Cl 13.69%) .

Advanced Research Questions

Q. How can conflicting NMR data for methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., thiophene proton splitting patterns) may arise from:

- Stereochemical Effects : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements, especially if the ester group induces conformational rigidity .

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize hydrogen bonds, altering shifts .

- Byproduct Interference : Perform HPLC-MS to detect impurities (e.g., hydrolyzed acids or dimerized thiophenes) and optimize purification steps .

Q. What computational strategies are effective for predicting the reactivity of the 5-chlorothiophene moiety in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., at the 3-position of thiophene) and predict regioselectivity in further functionalization .

- Molecular Dynamics (MD) : Simulate solvation effects in THF or DMF to assess steric hindrance from the 3,3-dimethyl group during coupling reactions.

- Docking Studies : If the compound has biological targets (e.g., enzyme inhibition), model interactions using AutoDock Vina to guide SAR studies.

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use in-situ IR or LCMS to track intermediate formation (e.g., brominated precursors) and adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) .

- Workup Refinement : For acid-sensitive intermediates, replace aqueous HCl (used in ) with milder acids (e.g., citric acid) to prevent ester hydrolysis.

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for cross-coupling efficiency; ligands like XPhos may enhance turnover .

Contradictions and Limitations in Current Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.